molecular formula C8H8O B123495 4-Methylbenzaldehyde CAS No. 104-87-0

4-Methylbenzaldehyde

Cat. No. B123495
CAS RN: 104-87-0
M. Wt: 120.15 g/mol
InChI Key: FXLOVSHXALFLKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07977325B2

Procedure details

Analogously to Example 1a), 1.4 g of product is obtained from 5.13 g of ammonium acetate, 886 μl of cyanoacetic acid ethyl ester, 1.14 ml of cyclohexylmethyl ketone and 1 g of 4-methylbenzaldehyde.
Quantity
886 μL
Type
reactant
Reaction Step One
Quantity
1.14 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:8])[CH2:5]C#[N:7])C.[CH:9]1([C:15](C)=[O:16])[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1>>[C:4]([O-:8])(=[O:3])[CH3:5].[NH4+:7].[CH3:1][C:12]1[CH:11]=[CH:10][C:9]([CH:15]=[O:16])=[CH:14][CH:13]=1 |f:2.3|

Inputs

Step One
Name
Quantity
886 μL
Type
reactant
Smiles
C(C)OC(CC#N)=O
Name
Quantity
1.14 mL
Type
reactant
Smiles
C1(CCCCC1)C(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
Name
Type
product
Smiles
C(C)(=O)[O-].[NH4+]
Measurements
Type Value Analysis
AMOUNT: MASS 5.13 g
Name
Type
product
Smiles
CC1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.